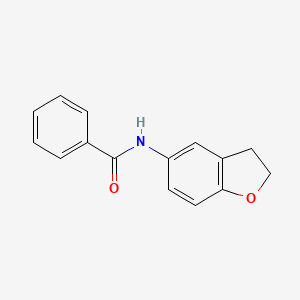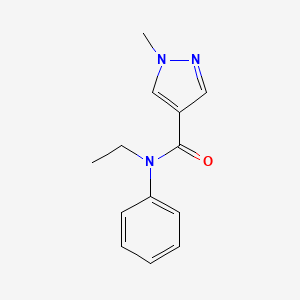![molecular formula C22H27N3O4 B7502704 4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide, also known as MOPPP, is a synthetic compound that belongs to the benzamide class of chemicals. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and pleasure. By blocking the reuptake of dopamine, this compound increases the levels of dopamine in the brain, which can help to alleviate symptoms of depression, anxiety, and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and motivation. This compound has also been shown to increase the levels of other neurotransmitters, including norepinephrine and serotonin, which can help to regulate mood and reduce symptoms of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide for lab experiments is its potent dopamine reuptake inhibitory activity. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of this compound is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide. One area of interest is the development of new drugs that are based on the structure of this compound, but with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs, such as antidepressants or antipsychotics, to improve their efficacy. Finally, there is a need for further research on the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
The synthesis of 4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide involves the reaction of 4-methyl-2-nitrobenzoic acid with 2-(2-aminoethoxy)ethylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with phenoxyethylpiperazine and acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use in treating drug addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
4-methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-17-7-8-19(22(23)27)20(15-17)29-16-21(26)25-11-9-24(10-12-25)13-14-28-18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJTKPHQUXGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)OCC(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,11,11-Tetrabenzyl-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B7502624.png)

![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)

![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7502643.png)





![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
